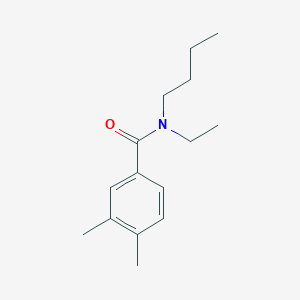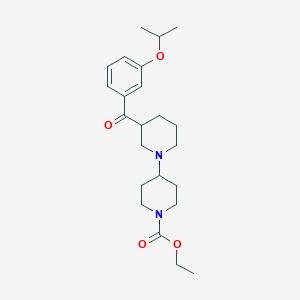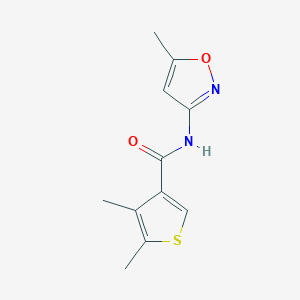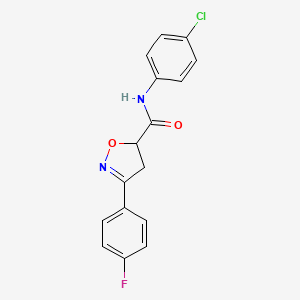
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide, also known as DMTCP, is a novel chemical compound that has gained significant attention in the scientific research community. DMTCP is a synthetic compound that has been developed for its potential application in the field of medicine, particularly in the treatment of various diseases.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to activate certain immune cells, which can help to enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been found to enhance the activity of certain immune cells, which can help to fight off infections and diseases. Additionally, this compound has been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. This compound also has a long shelf life, which allows for long-term storage and use in experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide. One potential direction is to investigate its potential application in the treatment of cancer. This compound has been shown to have anti-tumor properties, and further research is needed to determine its efficacy in treating various types of cancer. Another future direction is to investigate its potential application in the treatment of neurodegenerative diseases. This compound has been shown to have a neuroprotective effect, and further research is needed to determine its potential use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific research studies. It has potential application in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has several advantages for lab experiments, including its ease of synthesis and long shelf life. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with 2,5-dimethylphenol in the presence of a base catalyst. The resulting intermediate is then reacted with propanoyl chloride to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied for its potential application in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been investigated for its ability to modulate the immune system and enhance the body's natural defense mechanisms.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-6-7-13(2)17(10-12)24-14(3)19(21)20-16-9-8-15(22-4)11-18(16)23-5/h6-11,14H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVHCYZCZSMVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)

![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)
![methyl 10-cyclopropyl-2-(1-ethyl-1H-pyrazol-5-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4876203.png)

![3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4876213.png)
![4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole](/img/structure/B4876224.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)

![ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876239.png)
